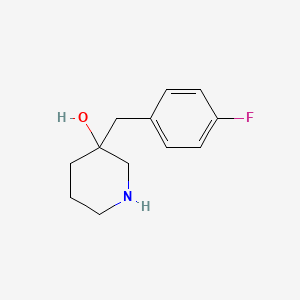

3-(4-Fluorobenzyl)piperidin-3-ol

Description

Significance of Piperidine (B6355638) Scaffolds in Contemporary Organic Chemistry and Heterocyclic Science

The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals. nih.govijnrd.org Its prevalence stems from its ability to adopt well-defined three-dimensional conformations, which allows for precise spatial orientation of substituents, a critical factor in molecular recognition and biological activity. thieme-connect.com In fact, an analysis of FDA-approved drugs revealed that 59% of small-molecule drugs contain at least one nitrogen-containing heterocycle, with piperidine being the most common. nih.gov

The versatility of the piperidine scaffold is further enhanced by the numerous synthetic methodologies available for its construction and functionalization. nih.gov These methods, ranging from the hydrogenation of pyridine (B92270) precursors to complex multi-component reactions, provide chemists with the tools to create a diverse array of substituted piperidines. nih.gov The ability to readily introduce various functional groups onto the piperidine ring allows for the fine-tuning of a molecule's properties to optimize its biological activity and pharmacokinetic profile. thieme-connect.com

Strategic Implications of Fluorine Substitution within Piperidine Architectures

The incorporation of fluorine into organic molecules has become a powerful strategy in medicinal chemistry. nih.govacs.org The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's physicochemical and biological characteristics. nih.gov When introduced into a piperidine scaffold, fluorine can modulate properties like pKa, lipophilicity, metabolic stability, and conformational preference. nih.govresearchgate.net

For instance, the strategic placement of a fluorine atom can alter the basicity of the piperidine nitrogen, which can be crucial for receptor binding and pharmacokinetic properties. nih.govresearchgate.net Furthermore, the C-F bond can participate in non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which can stabilize specific conformations and enhance binding affinity to biological targets. researchgate.netresearchgate.net The substitution of hydrogen with fluorine can also block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug candidate. nih.gov

The synthesis of fluorinated piperidines has been an active area of research, with various methods being developed to introduce fluorine atoms with high regio- and stereoselectivity. nih.govacs.org These advancements have made a wide range of fluorinated piperidine building blocks accessible for drug discovery programs. acs.org

Positioning of 3-(4-Fluorobenzyl)piperidin-3-ol within Advanced Piperidine Derivatives Research

The compound this compound represents a specific example of a fluorinated piperidinol that combines the key structural features of a piperidine ring, a hydroxyl group, and a fluorinated benzyl (B1604629) substituent. The tertiary alcohol at the 3-position of the piperidine ring introduces a chiral center and a potential hydrogen bond donor/acceptor, which can be critical for biological interactions. The 4-fluorobenzyl group at the same position provides a lipophilic aromatic moiety with the added benefits of fluorine substitution.

The presence of the fluorine atom on the phenyl ring can influence the electronic properties of the aromatic system and introduce favorable interactions with biological targets. Research into structurally related compounds, such as those with a 4-fluorophenyl group, highlights the importance of this substitution pattern in medicinal chemistry. bldpharm.com The development of synthetic routes to access such multi-substituted piperidine scaffolds is a key focus in modern organic synthesis. acs.org

The study of this compound and its analogs contributes to the broader understanding of structure-activity relationships within the class of fluorinated piperidine derivatives. By systematically modifying the substituents on the piperidine ring and the aromatic moiety, researchers can explore the impact of these changes on the compound's properties and potential biological applications.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H16FNO |

|---|---|

Molecular Weight |

209.26 g/mol |

IUPAC Name |

3-[(4-fluorophenyl)methyl]piperidin-3-ol |

InChI |

InChI=1S/C12H16FNO/c13-11-4-2-10(3-5-11)8-12(15)6-1-7-14-9-12/h2-5,14-15H,1,6-9H2 |

InChI Key |

NCYLNBWSDXSWFA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)(CC2=CC=C(C=C2)F)O |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 3 4 Fluorobenzyl Piperidin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural and conformational analysis of organic molecules in solution. Through a combination of one-dimensional and multidimensional NMR experiments, a complete picture of the atomic connectivity, stereochemistry, and dynamic behavior of 3-(4-Fluorobenzyl)piperidin-3-ol can be constructed.

High-Resolution 1H and 13C NMR for Chemical Shift Assignment and Connectivity Elucidation

High-resolution ¹H and ¹³C NMR spectroscopy provides the initial and most fundamental information regarding the chemical environment of each proton and carbon atom within the molecule.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons of the 4-fluorobenzyl group and the aliphatic protons of the piperidine (B6355638) ring. The protons on the fluorinated benzene (B151609) ring will appear in the aromatic region (typically δ 7.0-7.5 ppm), exhibiting splitting patterns consistent with a para-substituted system, often as two doublets of doublets due to coupling with both neighboring protons and the fluorine atom. The benzylic protons (CH₂) will present as a singlet or an AB quartet depending on their magnetic equivalence, typically in the range of δ 3.5-3.7 ppm sphinxsai.com. The protons of the piperidine ring will resonate in the upfield region (δ 1.5-3.5 ppm), with their chemical shifts and multiplicities influenced by their proximity to the nitrogen atom and the hydroxyl group, as well as their axial or equatorial positions in the chair conformation. The proton of the hydroxyl group will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

The ¹³C NMR spectrum will complement the ¹H NMR data, showing distinct resonances for each carbon atom. The carbons of the 4-fluorobenzyl group will be observed in the aromatic region (δ 115-165 ppm), with the carbon directly bonded to the fluorine atom exhibiting a large one-bond coupling constant (¹JCF). The benzylic carbon will appear around δ 63 ppm rsc.org. The carbon bearing the hydroxyl group (C-3) in the piperidine ring is expected to resonate in the range of δ 65-75 ppm, while the other piperidine carbons will be found further upfield (δ 20-60 ppm) rsc.org.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzylic CH₂ | 3.6 | 63 |

| Piperidine H-2, H-6 (axial & equatorial) | 2.5 - 3.2 | 45 - 55 |

| Piperidine H-4, H-5 (axial & equatorial) | 1.5 - 2.0 | 20 - 35 |

| Aromatic CH (ortho to F) | 7.1 - 7.3 | ~130 (d, ²JCF) |

| Aromatic CH (meta to F) | 7.0 - 7.1 | ~115 (d, ³JCF) |

| Aromatic C-F | - | ~162 (d, ¹JCF) |

| Aromatic C-CH₂ | - | ~135 |

| Piperidine C-3-OH | - | 65 - 75 |

| OH | Variable | - |

| NH | Variable | - |

| Note: These are predicted values based on analogous structures and are subject to variation based on solvent and experimental conditions. |

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Detailed Structure and Stereochemical Characterization

To definitively assign the proton and carbon signals and to elucidate the through-bond and through-space connectivities, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would be instrumental in tracing the spin systems of the piperidine ring, showing correlations between adjacent protons (e.g., H-2 with H-3, H-3 with H-4, etc.). This helps in assigning the complex multiplets in the aliphatic region.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, providing an unambiguous assignment of the carbon skeleton based on the already assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, regardless of their bonding. NOESY is particularly powerful for determining stereochemistry and conformational preferences. For example, the observation of NOEs between the benzylic protons and specific protons on the piperidine ring can help define the orientation of the 4-fluorobenzyl substituent relative to the piperidine ring.

Analysis of Coupling Constants and Chemical Shift Anisotropies for Stereochemical and Conformational Preferences

The magnitude of the proton-proton coupling constants (J-values) obtained from the high-resolution ¹H NMR spectrum provides valuable information about the dihedral angles between adjacent protons, and thus the conformation of the piperidine ring. The piperidine ring is expected to adopt a chair conformation. The coupling constants between axial-axial, axial-equatorial, and equatorial-equatorial protons will differ significantly, allowing for the assignment of the relative stereochemistry of the substituents. For instance, a large coupling constant (typically 8-13 Hz) between two vicinal protons on the piperidine ring would indicate a trans-diaxial relationship.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and intermolecular interactions such as hydrogen bonding.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding. A band corresponding to the N-H stretch of the secondary amine would also be expected in a similar region, often appearing sharper than the O-H band. C-H stretching vibrations of the aromatic and aliphatic parts of the molecule will appear around 2800-3100 cm⁻¹ sphinxsai.com. A strong absorption around 1225 cm⁻¹ is characteristic of the C-F stretching vibration sphinxsai.com. The C-O stretching of the tertiary alcohol will likely be observed in the 1050-1150 cm⁻¹ region.

Raman spectroscopy, which is sensitive to non-polar bonds and symmetric vibrations, would provide complementary information. Aromatic ring vibrations, particularly the ring breathing mode, would be prominent in the Raman spectrum.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

| O-H Stretch (H-bonded) | 3200 - 3600 (broad) | FT-IR |

| N-H Stretch | 3200 - 3500 | FT-IR |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | FT-IR, Raman |

| C-F Stretch | 1220 - 1230 | FT-IR |

| C-O Stretch (tertiary alcohol) | 1050 - 1150 | FT-IR |

| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, Raman |

| Note: These are expected ranges and the exact positions can vary. |

X-ray Crystallography for Definitive Solid-State Structure Determination

While spectroscopic methods provide a wealth of information about the structure in solution, X-ray crystallography offers the most definitive and unambiguous determination of the molecular structure in the solid state.

Unambiguous Determination of Absolute and Relative Stereochemistry

A single-crystal X-ray diffraction analysis of a suitable crystal of this compound would provide precise atomic coordinates, bond lengths, bond angles, and torsion angles. This data would unequivocally confirm the connectivity of the atoms and establish the relative stereochemistry of the substituents on the piperidine ring. If a chiral resolution is performed and a single enantiomer is crystallized, X-ray crystallography can also be used to determine the absolute configuration, for example, by using anomalous dispersion effects if a heavy atom is present or by co-crystallization with a chiral auxiliary of known absolute configuration nih.gov. The crystal structure would also reveal the preferred conformation of the piperidine ring in the solid state (e.g., chair, boat, or twist-boat) and the orientation of the 4-fluorobenzyl and hydroxyl groups (axial or equatorial). Furthermore, the packing of the molecules in the crystal lattice would provide insights into intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups, which govern the solid-state architecture.

Characterization of Intramolecular and Intermolecular Hydrogen Bonding Networks

Intramolecular Hydrogen Bonding: In an isolated state or in non-polar solvents, this compound can form an intramolecular hydrogen bond between the hydroxyl group proton (donor) and the lone pair of electrons on the piperidine nitrogen (acceptor). The formation of this bond would favor a specific chair conformation of the piperidine ring to bring these groups into proximity. The strength of this interaction is influenced by the stereochemistry at the C3 position and the conformation of the benzyl (B1604629) group. Studies on similar 3-hydroxypiperidine (B146073) derivatives have shown that the presence of such intramolecular hydrogen bonds can be confirmed using techniques like infrared (IR) spectroscopy, where a characteristic shift in the O-H stretching frequency is observed. nih.gov

Intermolecular Hydrogen Bonding: In the solid state or in polar solvents, intermolecular hydrogen bonding is expected to be the dominant interaction. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the piperidine nitrogen primarily acts as an acceptor. This can lead to the formation of extensive hydrogen-bonded networks, such as chains or dimers. For instance, one molecule's hydroxyl group can donate a proton to the nitrogen of a neighboring molecule, while its oxygen accepts a proton from another molecule's hydroxyl group. These interactions significantly influence the melting point, solubility, and crystal structure of the compound. The crystal structures of related piperidine compounds often reveal complex, three-dimensional networks stabilized by such hydrogen bonds. nih.gov

It is also conceivable, though likely a weaker interaction, that the fluorine atom of the 4-fluorobenzyl group could act as a weak hydrogen bond acceptor for the hydroxyl proton or the N-H proton of a neighboring molecule in the solid state.

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic molecules. For this compound (Molecular Formula: C₁₂H₁₆FNO), HRMS would provide a highly accurate mass measurement of the molecular ion, confirming its elemental composition.

Expected Fragmentation Pattern: Under electron impact (EI) or electrospray ionization (ESI), the molecule is expected to undergo characteristic fragmentation pathways. The major fragmentation patterns for piperidine derivatives typically involve cleavages of the bonds adjacent to the nitrogen atom (α-cleavage) and the loss of small neutral molecules. nih.govlibretexts.org

A probable primary fragmentation step for this compound would be the cleavage of the C-C bond between the piperidine ring and the benzyl group. This would lead to the formation of a stable tropylium-like ion from the fluorobenzyl moiety (m/z 109) or a piperidinol-containing fragment.

Another significant fragmentation pathway would involve the piperidine ring itself. Alpha-cleavage next to the nitrogen atom could lead to the loss of an ethyl or propyl radical, resulting in characteristic fragment ions. The presence of the hydroxyl group at C3 could also trigger the loss of a water molecule (H₂O), a common fragmentation for alcohols. libretexts.orgnih.gov

A plausible fragmentation cascade is outlined below:

Loss of the fluorobenzyl group: This would result in a fragment ion corresponding to the protonated piperidin-3-ol.

Formation of the fluorotropylium ion: Cleavage at the benzylic position is highly favorable, leading to a resonance-stabilized C₇H₆F⁺ ion at m/z 109. youtube.com This is often a base peak in the mass spectra of benzyl-substituted compounds.

Ring opening and fragmentation of the piperidine moiety: Following initial ionization, the piperidine ring can open, leading to a series of fragment ions corresponding to the loss of small alkyl chains.

Dehydration: The loss of a water molecule from the molecular ion or fragment ions containing the hydroxyl group is a likely process.

Interactive Data Table: Predicted HRMS Fragments for C₁₂H₁₆FNO

| Predicted Fragment Ion | Molecular Formula | Calculated m/z | Fragmentation Pathway |

| [M]+ | C₁₂H₁₆FNO | 209.1216 | Molecular Ion |

| [M - H₂O]+ | C₁₂H₁₄FN | 191.1110 | Loss of water |

| [C₇H₆F]+ | C₇H₆F | 109.0454 | Formation of fluorotropylium ion |

| [M - C₇H₆F]+ | C₅H₁₀NO | 100.0762 | Loss of fluorobenzyl radical |

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Chiral Compound Enantiomeric Characterization (If applicable to resolved forms)

The this compound molecule possesses a chiral center at the C3 position of the piperidine ring. Therefore, if the compound is resolved into its individual enantiomers, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) can be employed for their characterization. These techniques measure the differential absorption and rotation of left- and right-circularly polarized light, respectively, providing information about the absolute configuration and conformation of chiral molecules.

Circular Dichroism (CD) Spectroscopy: The CD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure. For this compound, the chromophores that would contribute to the CD spectrum are the fluorophenyl group and the n→σ* transitions associated with the nitrogen and oxygen atoms. The aromatic chromophore would exhibit Cotton effects in the UV region (around 200-280 nm). The sign and magnitude of these Cotton effects are dependent on the spatial arrangement of the fluorobenzyl group relative to the chiral piperidine ring. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), could be used to predict the CD spectra for the (R) and (S) enantiomers and correlate them with experimental data to determine the absolute configuration. Studies on conformationally rigid 3-hydroxypiperidines have demonstrated the utility of a piperidine helicity rule in correlating the sign of the Cotton effect with the conformation and configuration. rsc.org

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD spectroscopy measures the change in optical rotation as a function of wavelength. An ORD spectrum displays a plain curve far from an absorption band and shows a Cotton effect (a peak and a trough) in the region of an absorption band. For this compound, the ORD spectrum would be complementary to the CD spectrum. The relationship between ORD and CD is described by the Kronig-Kramers transforms. The ORD data can be used to confirm the absolute configuration determined by CD spectroscopy. rsc.org

The specific rotation at a single wavelength (e.g., the sodium D-line at 589 nm) is a fundamental property of a chiral compound and would have equal magnitude but opposite signs for the two enantiomers of this compound.

Chemical Reactivity and Derivatization Strategies of 3 4 Fluorobenzyl Piperidin 3 Ol

Reactions Involving the Piperidinol Hydroxyl Group

The tertiary hydroxyl group in 3-(4-fluorobenzyl)piperidin-3-ol is a key site for chemical manipulation, allowing for a range of transformations.

Oxidation: The hydroxyl group can be oxidized to the corresponding ketone, 3-(4-fluorobenzyl)-3-piperidone. This transformation can be achieved using various oxidizing agents. For instance, oxidation of similar piperidinol structures has been successfully carried out using reagents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). The choice of oxidant can influence the regioselectivity and reaction kinetics, with factors such as steric hindrance from adjacent groups playing a significant role.

Esterification: The hydroxyl group can undergo esterification to form various ester derivatives. This is typically achieved by reacting the alcohol with an acyl chloride or a carboxylic acid in the presence of a coupling agent. For example, the synthesis of ester derivatives of similar hydroxycoumarins has been accomplished using various acyl chlorides, resulting in a diverse library of compounds. mdpi.com

Etherification: Ether derivatives can be synthesized by reacting the hydroxyl group with an appropriate alkyl halide under basic conditions. A related ether, 3-[(4-fluorobenzyl)oxy]piperidine, is synthesized through the reaction of a piperidine (B6355638) derivative with 4-fluorobenzyl halide.

Dehydration: Dehydration of the tertiary alcohol would lead to the formation of an enamine, specifically 3-(4-fluorobenzyl)-1,2,5,6-tetrahydropyridine. This reaction is typically acid-catalyzed and results in the formation of a double bond within the piperidine ring.

Transformations at the Piperidine Nitrogen Atom

The secondary amine of the piperidine ring is another reactive site, enabling a variety of N-functionalization strategies.

N-Alkylation: The nitrogen atom can be readily alkylated using various alkyl halides. evitachem.com Standard conditions for N-alkylation of piperidines often involve the use of an alkyl bromide or iodide in the presence of a base like potassium carbonate in a solvent such as acetonitrile (B52724) or DMF. researchgate.net The choice of base and solvent can be optimized to achieve high yields. To avoid the formation of quaternary ammonium (B1175870) salts, the alkyl halide is typically added slowly to ensure the piperidine remains in excess. researchgate.net The Mitsunobu reaction also presents an alternative method for N-alkylation with various alcohols. rsc.orgbeilstein-journals.org

N-Acylation: Acyl groups can be introduced at the piperidine nitrogen by reaction with acyl chlorides or acid anhydrides. nih.gov This reaction is often carried out in the presence of a base, such as triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA), to neutralize the generated acid. nih.gov The resulting N-acyl derivatives are important for modifying the electronic properties and biological activity of the parent molecule.

N-Functionalization: Beyond simple alkylation and acylation, the piperidine nitrogen can be functionalized with a wide range of groups to introduce specific properties. For instance, rhodium-catalyzed C-H functionalization has been used to introduce substituents at various positions on the piperidine ring, with the N-protecting group directing the site of functionalization. researchgate.netnih.gov

Reactivity of the 4-Fluorobenzyl Moiety

The 4-fluorobenzyl group also offers opportunities for chemical modification, primarily through reactions on the aromatic ring and at the benzylic position.

Electrophilic Aromatic Substitution: The fluorine atom on the benzene (B151609) ring is an ortho-, para-directing deactivator for electrophilic aromatic substitution. masterorganicchemistry.com This means that incoming electrophiles will preferentially substitute at the positions ortho to the fluorine atom (positions 3 and 5). However, the deactivating nature of fluorine makes these reactions generally slower than on unsubstituted benzene. libretexts.orgyoutube.comoxfordsciencetrove.com Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. oxfordsciencetrove.com

Benzyl (B1604629) Alcohol Transformations: While the parent compound has a benzyl group, related structures can be synthesized from or converted to benzyl alcohol derivatives. For example, a 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl alcohol has been used as a protecting group in organic synthesis. nih.gov The benzylic position can also be a site for reactions such as oxidation to a benzaldehyde (B42025) or benzoic acid derivative, or reduction under specific conditions. For instance, iodotrimethylsilane (B154268) can selectively reduce benzylic alcohols. researchgate.net

Strategic Derivatization for Advanced Academic Applications

The strategic derivatization of this compound is crucial for its use in advanced research, particularly in the fields of medicinal chemistry and chemical biology.

Introduction of Spectroscopic Reporter Tags

To study the interaction of this compound with biological targets, spectroscopic reporter tags such as fluorophores and chromophores can be introduced.

Fluorophores: Fluorescent tags can be attached to the molecule to enable its visualization and quantification in biological systems using fluorescence-based techniques. acs.org For example, indole (B1671886) derivatives have been functionalized with various fluorophores to create high-affinity probes for sigma receptors. acs.org The choice of fluorophore depends on the desired spectral properties and the nature of the biological assay.

Chromophores: The introduction of chromophoric groups can allow for the detection and quantification of the compound using UV-Vis spectroscopy.

Incorporation of Isotopic Labels

Isotopic labeling is a powerful tool for various research applications, including metabolic studies and in vivo imaging.

Fluorine-18 for Radiochemical Research: The fluorine atom in the 4-fluorobenzyl group makes this compound a prime candidate for labeling with the positron-emitting isotope Fluorine-18 (¹⁸F). nih.gov ¹⁸F is widely used in Positron Emission Tomography (PET) imaging. The radiosynthesis can be achieved through nucleophilic substitution of a suitable leaving group on the aromatic ring with [¹⁸F]fluoride. nih.gov For example, the prosthetic group N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) is commonly used to label peptides and other biomolecules with ¹⁸F. nih.gov

Synthesis of Precursor Analogues for Further Chemical Exploration

The synthesis of various analogues of this compound serves as a starting point for exploring structure-activity relationships and developing new chemical entities. The versatility of the piperidine scaffold allows for the synthesis of a wide range of derivatives with diverse biological activities. evitachem.comnih.gov For instance, different substituents can be introduced at various positions of the piperidine ring to modulate its pharmacological properties. researchgate.netnih.gov

Below is a table summarizing the key reactive sites and potential derivatization strategies for this compound.

| Reactive Site | Reaction Type | Potential Reagents/Conditions | Resulting Functional Group/Derivative |

| Piperidinol Hydroxyl Group | Oxidation | KMnO₄, CrO₃ | Ketone (Piperidone) |

| Esterification | Acyl chlorides, Carboxylic acids + coupling agents | Ester | |

| Etherification | Alkyl halides + base | Ether | |

| Dehydration | Acid catalyst | Enamine (Tetrahydropyridine) | |

| Piperidine Nitrogen Atom | N-Alkylation | Alkyl halides + base (e.g., K₂CO₃) | N-Alkylpiperidine |

| N-Acylation | Acyl chlorides, Acid anhydrides + base (e.g., TEA) | N-Acylpiperidine | |

| N-Functionalization | Rhodium catalysts for C-H activation | Substituted Piperidines | |

| 4-Fluorobenzyl Moiety | Electrophilic Aromatic Substitution | Nitrating agents, Halogens, Sulfonating agents | Substituted Benzyl Ring |

| Benzyl Alcohol Transformations | Oxidizing/Reducing agents on related structures | Benzaldehyde/Benzoic Acid/Reduced Benzyl | |

| Advanced Derivatization | Spectroscopic Tagging | Fluorophores, Chromophores | Fluorescent/Chromophoric Probes |

| Isotopic Labeling | [¹⁸F]Fluoride | ¹⁸F-Radiolabeled Compound for PET | |

| Precursor Analogue Synthesis | Various synthetic methodologies | Diverse library of analogues |

Investigation of Reaction Mechanisms and Kinetic Profiles

This section was intended to delve into the fundamental steps and rates of chemical reactions involving this compound. This would typically involve experimental data and computational modeling to elucidate the pathways of its transformations.

Analysis of Solvent Effects on Reaction Rates and Selectivity

A crucial aspect of understanding chemical reactivity is the role of the solvent. This subsection was designated to explore how different solvents influence the speed and outcome of reactions with this compound. Such studies are vital for optimizing reaction conditions and controlling product formation. However, no literature specifically detailing these effects for the compound could be located.

Determination of Kinetic Isotope Effects (KIE)

The determination of kinetic isotope effects is a powerful tool for probing reaction mechanisms by examining the effect of isotopic substitution on reaction rates. This can provide detailed insights into bond-breaking and bond-forming steps in the rate-determining transition state. The search for studies that have determined the KIE for reactions of this compound did not yield any relevant results.

Due to the absence of specific research data for this compound in these specialized areas of chemical kinetics and mechanistic studies, it is not possible to provide a scientifically accurate and detailed article that adheres to the requested outline. The scientific community has not yet published investigations into these specific aspects of this compound's chemistry. Therefore, any attempt to generate content for the specified sections would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.

Further research into the synthesis and reactivity of this compound is necessary before a comprehensive analysis of its reaction mechanisms, solvent effects, and kinetic isotope effects can be compiled.

Computational and Theoretical Investigations of 3 4 Fluorobenzyl Piperidin 3 Ol

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are a cornerstone for predicting the behavior of molecules at the electronic level. For 3-(4-Fluorobenzyl)piperidin-3-ol, these calculations offer a detailed picture of its geometry, electronic landscape, and conformational possibilities.

Density Functional Theory (DFT) Studies on Optimized Geometries and Electronic Structures

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. DFT studies on this compound would typically be initiated by optimizing the molecular geometry to find the most stable arrangement of its atoms. This is often achieved using a combination of a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which provides a good balance between accuracy and computational cost. bohrium.comorientjchem.orgmdpi.com

The optimization process yields key geometric parameters, including bond lengths, bond angles, and dihedral angles. For instance, the C-C and C-H bond distances within the piperidine (B6355638) ring are expected to be in the range of 1.516–1.555 Å and 1.094–1.112 Å, respectively. orientjchem.org The C-N bond length is also a critical parameter determined in these studies. orientjchem.org The optimized structure would reveal the spatial orientation of the 4-fluorobenzyl group relative to the piperidine ring.

These calculations also provide insights into the electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map is particularly useful as it highlights the electron-rich and electron-deficient regions of the molecule, which are indicative of potential sites for electrophilic and nucleophilic attack. nih.govresearchgate.net For this compound, the oxygen and fluorine atoms would be expected to be regions of negative electrostatic potential, while the hydrogen atoms of the hydroxyl and amine groups would be areas of positive potential.

A hypothetical table of optimized geometric parameters for the most stable conformer of this compound, based on typical values from related structures, is presented below.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (piperidine) | 1.47 | - | - |

| C-O (hydroxyl) | 1.43 | - | - |

| C-F (fluorobenzyl) | 1.35 | - | - |

| C-C-N (piperidine) | - | 110.5 | - |

| C-O-H | - | 108.9 | - |

| C-C-C-N (piperidine) | - | - | 55.0 |

Detailed Conformational Analysis and Energy Landscape Mapping

The flexibility of the piperidine ring and the rotatable bonds connecting the benzyl (B1604629) group mean that this compound can exist in multiple conformations. A detailed conformational analysis is essential to identify the most stable conformers and to understand the energy barriers between them. acs.orgnih.gov This involves systematically rotating the key dihedral angles and calculating the energy of each resulting structure.

The piperidine ring typically adopts a chair conformation to minimize steric strain. ed.ac.uk However, the orientation of the substituents—the hydroxyl group and the 4-fluorobenzyl group—can be either axial or equatorial. This leads to several possible chair conformers. The relative energies of these conformers are influenced by steric hindrance and intramolecular interactions, such as hydrogen bonding. acs.org

The energy landscape map would illustrate the potential energy surface of the molecule, with local minima corresponding to stable conformers and saddle points representing the transition states between them. The global minimum would represent the most populated conformation at thermal equilibrium.

Elucidation of Electronic Properties (e.g., HOMO-LUMO Orbital Analysis, Frontier Molecular Orbitals)

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity and kinetic stability. orientjchem.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that provides insight into the molecule's stability. bohrium.com A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. bohrium.comresearchgate.net

For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the piperidine nitrogen and the fluorobenzyl ring, while the LUMO may be distributed over the aromatic ring. Analysis of the FMOs helps to predict how the molecule will interact with other chemical species. researchgate.netresearchgate.net

A table summarizing hypothetical FMO properties for this compound is provided below.

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Analysis of Intramolecular and Intermolecular Interactions

The conformation and properties of this compound are significantly influenced by a network of non-covalent interactions, both within the molecule and with its surrounding environment.

Hydrogen Bonding Characteristics and Influence on Conformation

The presence of a hydroxyl (-OH) group and a secondary amine (-NH-) group in this compound makes it capable of acting as both a hydrogen bond donor and acceptor. nih.gov Intramolecular hydrogen bonding can occur between the hydroxyl group and the nitrogen atom of the piperidine ring. acs.orgnih.gov The formation of such a hydrogen bond can have a significant impact on the conformational preference of the molecule, potentially stabilizing a specific chair conformation of the piperidine ring. nih.gov

Intermolecular hydrogen bonding is also a key feature, where molecules of this compound can interact with each other in the solid state or in solution. ed.ac.uk These interactions play a crucial role in determining the crystal packing and physical properties such as melting point and solubility. nih.gov

Non-Covalent Interactions within the Molecular Architecture

Van der Waals forces, arising from temporary fluctuations in electron density, are present throughout the molecule. libretexts.org Dipole-dipole interactions can also occur due to the presence of polar bonds, such as C-F, C-O, and C-N. libretexts.org

Furthermore, π-interactions involving the fluorobenzyl ring are possible. These can include π-π stacking, where the aromatic rings of adjacent molecules align, and CH-π interactions, where a C-H bond interacts with the electron cloud of the aromatic ring. nih.govcreative-diagnostics.com These interactions are vital for the stabilization of the crystal lattice and can influence the biological activity of the compound. nih.gov The study of these weak interactions provides a more complete understanding of the molecule's behavior in different environments. youtube.comcreative-diagnostics.com

Computational Prediction of Reactivity and Mechanistic Pathways

Computational chemistry provides powerful tools to predict the reactivity and elucidate the potential reaction mechanisms of molecules like this compound. These methods allow for the investigation of electronic properties and the energetic profiles of reaction pathways, offering insights that complement experimental studies.

Chemical reactivity indices, derived from density functional theory (DFT), are instrumental in predicting the reactivity of a molecule. These global descriptors offer a quantitative measure of a molecule's stability and its propensity to react.

Chemical Hardness (η): This index measures the resistance of a molecule to a change in its electron distribution. A higher value of chemical hardness indicates greater stability and lower reactivity.

Electronegativity (χ): This is a measure of the ability of a molecule to attract electrons.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, providing a measure of its electrophilic character.

As of the latest literature search, specific studies detailing the calculation of chemical reactivity indices for this compound are not publicly available. However, based on the general principles of computational chemistry, a theoretical calculation could be performed. The results would likely be presented in a table similar to the hypothetical one below.

Hypothetical Data Table: Calculated Chemical Reactivity Indices for this compound

| Reactivity Index | Symbol | Hypothetical Value (eV) |

|---|---|---|

| Chemical Hardness | η | [Data Not Available] |

| Electronegativity | χ | [Data Not Available] |

Note: The values in this table are placeholders and would require specific computational studies to be determined.

Transition state analysis is a critical computational technique used to map out the energy landscape of a chemical reaction. By identifying and characterizing the transition state—the highest energy point along the reaction coordinate—researchers can determine the activation energy and thus the feasibility and rate of a proposed reaction mechanism.

For this compound, this analysis could be applied to understand various potential reactions, such as dehydration, oxidation of the hydroxyl group, or N-alkylation. The analysis would involve locating the transition state structure and calculating its vibrational frequencies to confirm it as a true saddle point on the potential energy surface.

Currently, there are no published studies that have conducted a transition state analysis for specific reaction pathways involving this compound.

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system. These simulations can provide detailed insights into the conformational dynamics of a molecule and its interactions with the surrounding solvent molecules.

For this compound, MD simulations could reveal:

Conformational Preferences: The piperidine ring can exist in different chair and boat conformations, and the orientation of the 4-fluorobenzyl and hydroxyl groups can vary. MD simulations can predict the most stable conformations and the energy barriers between them.

Solvent Effects: The interactions between the solute (this compound) and solvent molecules can significantly influence its conformation and reactivity. MD simulations can model these interactions explicitly, providing a more realistic picture of the molecule's behavior in solution.

While MD simulations have been used to study various piperidine derivatives, specific studies focusing on the conformational dynamics and solvent interactions of this compound are not available in the current scientific literature.

Table of Compounds

| Compound Name |

|---|

Future Directions in Academic Research on 3 4 Fluorobenzyl Piperidin 3 Ol

Development of More Efficient, Sustainable, and Green Synthetic Methodologies

While methods for the synthesis of 3-substituted piperidines exist, the development of more efficient, sustainable, and environmentally benign processes remains a critical goal. nih.govnih.govajchem-a.com The principles of green chemistry, such as atom economy, use of renewable feedstocks, and avoidance of hazardous reagents, are increasingly guiding synthetic strategies. nih.govresearchgate.net

Future research will likely focus on:

One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple transformations occur in a single reaction vessel can significantly improve efficiency by reducing purification steps and solvent waste. researchgate.netnih.gov For instance, a multicomponent reaction bringing together a suitable pyridine (B92270) precursor, a 4-fluorobenzyl source, and a hydroxylating agent could offer a streamlined route to 3-(4-fluorobenzyl)piperidin-3-ol.

Catalytic Approaches: The use of catalytic amounts of reagents is a cornerstone of green chemistry. Research into novel catalysts, including earth-abundant metals and organocatalysts, for the key bond-forming steps in the synthesis of this compound is a promising avenue. nih.gov For example, the use of a quinoline (B57606) organocatalyst with trifluoroacetic acid has been shown to be effective in the synthesis of enantiomerically enriched 2,5-disubstituted protected piperidines. nih.gov

Biocatalysis: The use of enzymes to perform chemical transformations offers high selectivity under mild reaction conditions. nih.gov A chemo-enzymatic approach, combining chemical synthesis with biocatalytic steps, could be a powerful strategy for the asymmetric synthesis of this compound. nih.gov

Use of Greener Solvents: The replacement of volatile organic solvents with more environmentally friendly alternatives, such as water, ionic liquids, or deep eutectic solvents, is a key aspect of green chemistry. asianpubs.orgresearchgate.net The synthesis of piperidin-4-one derivatives has been successfully demonstrated using a deep eutectic solvent of glucose-urea. asianpubs.org

| Synthetic Strategy | Potential Advantages | Relevant Research |

| One-Pot Reactions | Reduced waste, time, and cost | researchgate.netnih.gov |

| Novel Catalysis | High efficiency and selectivity | nih.gov |

| Biocatalysis | High enantioselectivity, mild conditions | nih.gov |

| Green Solvents | Reduced environmental impact | asianpubs.orgresearchgate.net |

Exploration of Novel Chemical Transformations and Reaction Discovery

The functional group handles present in this compound—the secondary amine, the tertiary alcohol, and the fluorinated aromatic ring—provide ample opportunities for further chemical exploration. Future research in this area will likely focus on discovering novel reactions and transformations to generate a diverse library of derivatives with potentially new biological activities.

Key areas of exploration include:

C-H Functionalization: Direct functionalization of the C-H bonds of the piperidine (B6355638) ring is a powerful strategy for introducing molecular complexity. nih.gov Rhodium-catalyzed C-H insertion and cyclopropanation reactions have been used for the synthesis of positional analogues of methylphenidate and could be adapted for this compound. nih.gov

Derivatization of the Hydroxyl Group: The tertiary hydroxyl group can be a starting point for a variety of transformations, such as etherification, esterification, or elimination to form an enamine. These modifications could significantly alter the molecule's physicochemical properties and biological activity.

Modification of the Piperidine Nitrogen: The secondary amine can be readily N-alkylated, N-acylated, or incorporated into more complex heterocyclic systems. These modifications can influence the molecule's basicity and its ability to interact with biological targets.

Reactions involving the Fluorobenzyl Moiety: The fluorobenzyl group can also be a site for further functionalization, although this is generally more challenging.

| Transformation Type | Potential Outcome | Relevant Research |

| C-H Functionalization | Introduction of new substituents on the piperidine ring | nih.gov |

| Hydroxyl Group Derivatization | Altered solubility and biological activity | |

| Piperidine Nitrogen Modification | Modified basicity and target interaction | |

| Fluorobenzyl Moiety Reactions | Generation of novel analogues |

Advancement in Stereochemical Control for Precise Enantiomer and Diastereomer Synthesis

This compound possesses two stereocenters, meaning it can exist as four possible stereoisomers. The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of methods for the precise synthesis of each enantiomer and diastereomer is of paramount importance.

Future research will likely focus on:

Asymmetric Catalysis: The development of new chiral catalysts and ligands for the enantioselective synthesis of 3-substituted piperidines is a major area of research. nih.govsnnu.edu.cnacs.orgrsc.org For example, a rhodium-catalyzed asymmetric reductive Heck reaction has been reported for the synthesis of enantioenriched 3-substituted tetrahydropyridines. snnu.edu.cnacs.org

Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the piperidine ring is another effective strategy.

Diastereoselective Reactions: For molecules with multiple stereocenters, controlling the relative stereochemistry is crucial. The development of highly diastereoselective reactions for the synthesis of substituted piperidines is an active area of investigation. acs.orgacs.orgnih.govthieme-connect.com

Resolution of Racemates: While asymmetric synthesis is preferred, the resolution of racemic mixtures remains a viable strategy. The use of chiral resolving agents, such as (R)-mandelic acid, has been successfully employed for the preparation of (3S)-3-(4-fluorobenzyl)piperidinium mandelate. researchgate.net

| Stereochemical Control Method | Key Features | Relevant Research |

| Asymmetric Catalysis | High enantioselectivity, catalytic use of chiral source | nih.govsnnu.edu.cnacs.orgrsc.org |

| Chiral Pool Synthesis | Use of readily available chiral starting materials | |

| Diastereoselective Reactions | Control of relative stereochemistry | acs.orgacs.orgnih.govthieme-connect.com |

| Resolution of Racemates | Separation of enantiomers from a racemic mixture | researchgate.net |

Application of Emerging Spectroscopic and Computational Techniques for Deeper Understanding of Molecular Behavior

A deeper understanding of the three-dimensional structure, conformational preferences, and electronic properties of this compound is crucial for elucidating its mechanism of action and for the rational design of new analogues. Emerging spectroscopic and computational techniques offer powerful tools for these investigations.

Future research in this area will likely involve:

Advanced NMR Spectroscopy: In-depth NMR studies can provide detailed information about the conformational behavior of the piperidine ring and the orientation of its substituents. nih.govresearchgate.nettechnion.ac.ilacs.orgnih.gov Understanding the conformational preferences of fluorinated piperidines is particularly important, as the fluorine atom can significantly influence the ring's conformation through electrostatic and hyperconjugative interactions. nih.govresearchgate.net

Computational Modeling: Density functional theory (DFT) and other computational methods can be used to calculate the relative energies of different conformers, predict spectroscopic properties, and model the interaction of the molecule with biological targets. nih.govresearchgate.netnih.govresearchgate.net

X-ray Crystallography: When suitable crystals can be obtained, X-ray crystallography provides definitive information about the solid-state structure of the molecule. This can be invaluable for understanding intermolecular interactions and for validating computational models. nih.gov

Advanced Spectroscopic Techniques: Techniques such as electron energy-loss spectroscopy (EELS) coupled with Raman spectroscopy can provide detailed information about the local chemistry and electronic structure of materials. arxiv.org While not yet standard for molecules of this type, the application of such advanced techniques could yield novel insights.

| Technique | Information Gained | Relevant Research |

| Advanced NMR Spectroscopy | Conformational analysis, stereochemistry | nih.govresearchgate.nettechnion.ac.ilacs.orgnih.gov |

| Computational Modeling | Conformational energies, electronic properties, binding modes | nih.govresearchgate.netnih.govresearchgate.net |

| X-ray Crystallography | Solid-state structure, intermolecular interactions | nih.gov |

| Advanced Spectroscopy (e.g., EELS) | Local chemistry, electronic structure | arxiv.org |

Q & A

Q. What are the optimized synthetic routes for 3-(4-Fluorobenzyl)piperidin-3-ol, and how can yield and purity be maximized?

Methodological Answer: The synthesis typically involves multi-step reactions starting from piperidine derivatives and fluorinated aromatic precursors. A common approach includes:

- Step 1: Alkylation of piperidin-3-ol with 4-fluorobenzyl chloride/bromide in anhydrous solvents (e.g., dichloromethane) under basic conditions (e.g., K₂CO₃) .

- Step 2: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product.

- Optimization: Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 piperidin-3-ol to 4-fluorobenzyl halide) are critical. Monitoring via TLC and adjusting reaction time (6–12 hrs) improves yield (reported up to 68%) .

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- NMR: Confirm the presence of the fluorobenzyl group (¹H NMR: δ 7.2–7.4 ppm for aromatic protons; ¹⁹F NMR: δ -115 ppm for fluorine) and hydroxyl group (broad singlet at δ 1.5–2.5 ppm) .

- IR: Detect O-H stretching (~3200–3400 cm⁻¹) and C-F vibrations (~1220 cm⁻¹) .

- HPLC-MS: Assess purity (>95%) and molecular ion peak ([M+H]⁺ at m/z 224.1) .

Q. What initial biological screening assays are suitable for evaluating this compound’s bioactivity?

Methodological Answer:

- In vitro receptor binding assays: Screen for affinity to neurotransmitter receptors (e.g., serotonin or dopamine receptors) using radioligand displacement studies .

- Enzyme inhibition assays: Test against kinases or hydrolases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .

- Cytotoxicity profiling: Use MTT assays on cell lines (e.g., HEK293, SH-SY5Y) to establish IC₅₀ values .

Advanced Research Questions

Q. How can conflicting data on this compound’s receptor selectivity be resolved?

Methodological Answer:

- Dose-response curves: Repeat binding assays across a wider concentration range (e.g., 0.1 nM–100 µM) to identify non-specific binding at high concentrations .

- Computational docking: Use software like AutoDock Vina to model interactions with receptor subtypes (e.g., 5-HT₁A vs. D₂ receptors) and identify key residue interactions .

- Functional assays: Compare cAMP accumulation (for GPCRs) or calcium flux (for ion channels) to differentiate agonist/antagonist effects .

Q. What strategies improve the metabolic stability of this compound in pharmacokinetic studies?

Methodological Answer:

- Structural modification: Introduce methyl groups at the piperidine C2 position to sterically hinder CYP450-mediated oxidation .

- In vitro microsomal assays: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Use inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic hotspots .

- Prodrug design: Convert the hydroxyl group to a phosphate ester for enhanced plasma stability, with enzymatic cleavage in target tissues .

Q. How can in silico models predict the physicochemical properties of this compound derivatives?

Methodological Answer:

- Software tools: Utilize Schrödinger’s QikProp or SwissADME to calculate logP (predicted ~2.1), solubility (≈1.2 mg/mL), and BBB permeability (CNS MPO score >4) .

- QSAR modeling: Train models on piperidine derivatives with known bioactivity to predict EC₅₀ values for new analogs .

- MD simulations: Simulate membrane permeation using GROMACS to assess diffusion rates across lipid bilayers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.